molecular formula C12H11N3O2S B8774709 IKK-2 Inhibitor XI

IKK-2 Inhibitor XI

Katalognummer: B8774709
Molekulargewicht: 261.30 g/mol
InChI-Schlüssel: HKWYRLYHYBFHLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IKK-2 Inhibitor XI is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a thiophene ring substituted with carbamoylamino and phenyl groups, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of IKK-2 Inhibitor XI typically involves the reaction of thiophene derivatives with appropriate amines and carboxylic acid derivatives. One common method includes the condensation of 3-amino-5-phenylthiophene-2-carboxylic acid with carbamoyl chloride under acidic conditions. This reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: IKK-2 Inhibitor XI undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

IKK-2 Inhibitor XI has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of IKK-2 Inhibitor XI involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

  • 3-(Acylamino)-5-Phenylthiophene-2-Carboxamide
  • 3-(Carbamoylamino)benzofuran-2(3H)-ones
  • 3-(Carbamoylamino)-5-Phenylthiophene-2-Carboxylic Acid

Comparison: Compared to similar compounds, IKK-2 Inhibitor XI exhibits unique properties due to the presence of both carbamoylamino and phenyl groups on the thiophene ring. This structural arrangement enhances its reactivity and potential for diverse applications. Additionally, its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial purposes .

Eigenschaften

Molekularformel

C12H11N3O2S

Molekulargewicht

261.30 g/mol

IUPAC-Name

3-(carbamoylamino)-5-phenylthiophene-2-carboxamide

InChI

InChI=1S/C12H11N3O2S/c13-11(16)10-8(15-12(14)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H2,13,16)(H3,14,15,17)

InChI-Schlüssel

HKWYRLYHYBFHLL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)NC(=O)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

3-Amino-5-phenyl-2-thiophenecarboxamide (0.5 g), trimethylsilylisocyanate (3 mL), dichloromethane (15 mL) and dimethylformamide (3 mL) were heated at reflux for 3 days.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.